![molecular formula C6HCl3N2S B1450534 2,4,6-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-26-5](/img/structure/B1450534.png)

2,4,6-Trichlorothieno[3,2-d]pyrimidine

Übersicht

Beschreibung

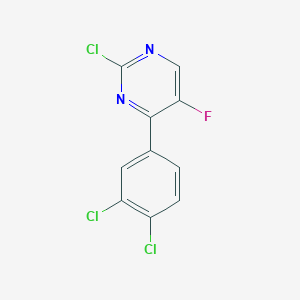

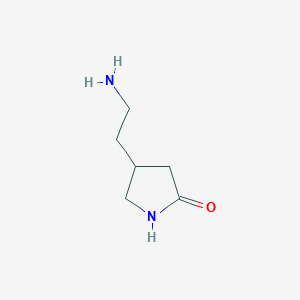

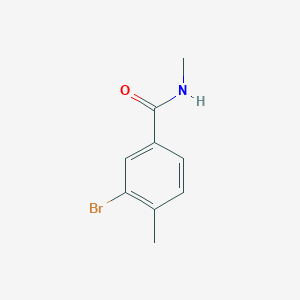

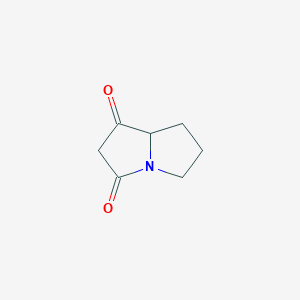

2,4,6-Trichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 41102-26-5 and Linear Formula: C6HCl3N2S . It has a molecular weight of 239.51 .

Molecular Structure Analysis

The InChI Code for 2,4,6-Trichlorothieno[3,2-d]pyrimidine is 1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2,4,6-Trichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Inhibitor of Cancerous Cell Lines

A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines SIHA, IMR-32, A549, PANC-1, DU145, and MDA-MB-231 . These derivatives have shown promising results in inhibiting the growth of these cancerous cell lines .

Treatment of MCF-7 and HCT-116 Cancer Cells

Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 . These derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .

Nonlinear Optical Materials

In recent years, substituted pyrimidines and pyrazines have become the subject of intensive studies aimed at the practical application of such heterocyclic systems as nonlinear optical materials .

Sensors

Substituted pyrimidines and pyrazines are also being studied for their potential use in sensors . Their unique chemical structure allows them to interact with various substances, making them suitable for sensing applications .

Organic Electronics

The unique properties of substituted pyrimidines and pyrazines make them suitable for use in organic electronics . They can be used in the manufacture of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4,6-trichlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBCURLKGMTHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorothieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)